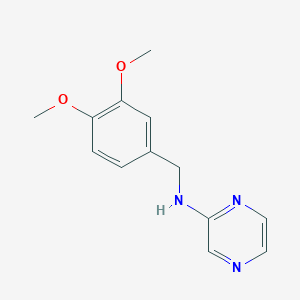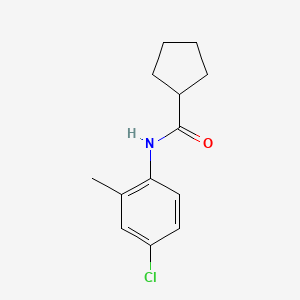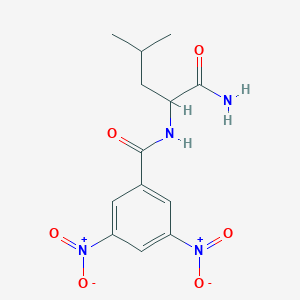
S-methyl (3-methyl-1-adamantyl)thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-methyl (3-methyl-1-adamantyl)thiocarbamate, also known as S-methylisothiocarbamoyladamantane (MICA), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MICA is a derivative of amantadine, a drug used to treat Parkinson's disease and influenza. However, MICA has been studied for its unique properties, including its ability to inhibit the replication of viruses, bacteria, and fungi.
Applications De Recherche Scientifique
MICA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, MICA has been shown to have antiviral, antibacterial, and antifungal properties. It has been studied for its potential use in the treatment of viral infections such as influenza, herpes, and HIV. MICA has also been studied for its potential use in the treatment of bacterial infections such as tuberculosis and MRSA. In agriculture, MICA has been studied for its potential use as a pesticide and herbicide. It has been shown to have a broad spectrum of activity against various pests and weeds. In environmental science, MICA has been studied for its potential use in water treatment. It has been shown to be effective in removing heavy metals from contaminated water.
Mécanisme D'action
The mechanism of action of MICA is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the replication of viruses, bacteria, and fungi. MICA has been shown to inhibit the activity of the influenza virus polymerase, which is essential for viral replication. It has also been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
MICA has been shown to have minimal toxicity in animals and humans. It is rapidly metabolized and excreted from the body. However, MICA has been shown to have some biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress. It has also been shown to inhibit the activity of some enzymes involved in the metabolism of drugs.
Advantages and Limitations for Laboratory Experiments:
MICA has several advantages for laboratory experiments. It is easy to synthesize and purify. It has a broad spectrum of activity against various viruses, bacteria, and fungi. It is also relatively inexpensive compared to other antiviral, antibacterial, and antifungal agents. However, MICA has some limitations for laboratory experiments. It has low solubility in water, which can limit its use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of MICA. One direction is to study its potential use in the treatment of viral infections such as COVID-19. Another direction is to study its potential use as a pesticide and herbicide in agriculture. Additionally, future studies could focus on the development of more potent derivatives of MICA with improved solubility and half-life. Finally, more research is needed to fully understand the mechanism of action of MICA and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of MICA involves the reaction of amantadine with carbon disulfide and methyl iodide. The reaction yields S-methyl (3-methyl-1-adamantyl)thiocarbamatehiocarbamoylamantadine, which is then treated with sodium hydroxide to obtain MICA. The final product is a white crystalline powder that is soluble in water and organic solvents.
Propriétés
IUPAC Name |
S-methyl N-(3-methyl-1-adamantyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-12-4-9-3-10(5-12)7-13(6-9,8-12)14-11(15)16-2/h9-10H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFVQWFMSYJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)NC(=O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-methyl N-(3-methyl-1-adamantyl)carbamothioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)

![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)

![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)